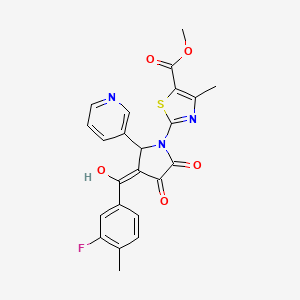![molecular formula C17H15Cl2N5O2S B12130999 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide](/img/structure/B12130999.png)
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the chemical world. Its full name might be a mouthful, but let’s break it down. The key components are:
-
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: : This heterocyclic compound contains a thiadiazole ring with an amino group and a methoxyphenyl substituent. It’s a versatile building block in organic synthesis .
-
N-(3,4-dichlorophenyl) acetamide: : This part of the compound is an acetamide derivative with a dichlorophenyl group attached.
Preparation Methods
Synthetic Routes:: One common method to synthesize 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide involves the following steps:
- Start with 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone (a precursor).
- React it with sodium cyanide to form a related triazole derivative.
- Acid hydrolysis of the triazole yields the final compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization and scale-up are essential for efficient production.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to new functional groups.
Reduction: Reduction processes may modify the amino or carbonyl groups.
Substitution: Substituents on the phenyl rings can be replaced by other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., chlorine, bromine).
Major Products:: The specific products depend on reaction conditions, but expect derivatives with modified functional groups.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a building block for novel molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism isn’t fully elucidated, but it likely interacts with specific molecular targets or pathways. Further research is needed to uncover its precise effects.
Comparison with Similar Compounds
While there are related thiadiazoles, this compound’s unique combination of substituents sets it apart. Similar compounds include 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole and 2-(4-methylsulfonylphenyl)ethylamine .
Properties
Molecular Formula |
C17H15Cl2N5O2S |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-12-4-2-3-10(7-12)16-22-23-17(24(16)20)27-9-15(25)21-11-5-6-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
JJDQHDCDLWSVAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12130922.png)
![3-(1H-benzimidazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12130929.png)
![(2E,5Z)-2-[(2-chlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12130934.png)
![4-Chloro-benzoic acid N'-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide](/img/structure/B12130936.png)
![N-(4-sulfamoylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12130942.png)

![N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)thiophene-2-carboxamide](/img/structure/B12130959.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12130960.png)

![2-amino-1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130985.png)



![N,N'-bis(2-methylphenyl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12131009.png)
